

physicochemical properties of 2-Fluoro-4-phenylphenol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Fluoro-4-phenylphenol*

Cat. No.: *B1338171*

[Get Quote](#)

An In-depth Technical Guide on the Physicochemical Properties of **2-Fluoro-4-phenylphenol**

This guide provides a comprehensive overview of the core physicochemical properties of **2-Fluoro-4-phenylphenol**, tailored for researchers, scientists, and professionals in drug development. It includes a summary of quantitative data, detailed experimental protocols for property determination, and a logical workflow for analysis.

Core Physicochemical Properties

2-Fluoro-4-phenylphenol, with the chemical formula $C_{12}H_9FO$, is a fluorinated derivative of 4-phenylphenol.^{[1][2]} Its physicochemical properties are crucial for understanding its behavior in biological and chemical systems, influencing factors such as absorption, distribution, metabolism, and excretion (ADME).

Data Presentation

The quantitative data for **2-Fluoro-4-phenylphenol** and its parent compound, 4-phenylphenol, are summarized below. While experimental data for the title compound is limited in public literature, computed values and data from the parent compound provide a valuable reference.

Property	2-Fluoro-4-phenylphenol	4-Phenylphenol (for comparison)
Molecular Formula	C ₁₂ H ₉ FO[1][2]	C ₁₂ H ₁₀ O[3][4]
Molecular Weight	188.20 g/mol [1]	170.21 g/mol [3]
CAS Number	84376-21-6[1][2][5]	92-69-3[3][4]
Melting Point	Data not available	164-166 °C[3][6][7]
Boiling Point	Data not available	305-321 °C[4][6][7]
pKa	Data not available	9.55 (at 25°C)[6][7][8]
logP (Octanol-Water)	3.4 (Computed, XLogP3)[1]	3.6 (at 25°C)[6][8]
Water Solubility	Data not available	0.7 g/L (at 20°C)[6][7][8]

Experimental Protocols

The following sections detail standard methodologies for determining the key physicochemical properties outlined above.

Melting Point Determination (Capillary Method)

The melting point is a fundamental indicator of purity. The capillary method is a standard and widely used technique.[9]

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Methodology:

- Sample Preparation: A small amount of the dry, powdered **2-Fluoro-4-phenylphenol** is packed into a capillary tube (sealed at one end) to a height of 1-2 mm.[10]
- Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[10] This assembly is then placed in a heating apparatus, such as a Thiele tube filled with mineral oil or a modern digital melting point apparatus.

- Heating: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, especially when approaching the expected melting point.[11] Constant stirring of the heating bath is crucial for uniform temperature distribution.[10]
- Observation and Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point of the sample.[12] For pure compounds, this range is typically narrow (0.5-1.0°C).

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is critical for predicting the ionization state of a compound at different pH values. Potentiometric titration is a precise method for its determination.[13][14]

Objective: To measure the pH at which the compound is 50% ionized.

Methodology:

- Solution Preparation: A precise quantity of **2-Fluoro-4-phenylphenol** is dissolved in a suitable solvent (e.g., a water-methanol mixture) to create a solution of known concentration (e.g., 1 mM).[13] The ionic strength of the solution is kept constant using a background electrolyte like 0.15 M KCl.[13]
- Titration Setup: The solution is placed in a thermostatted vessel with a magnetic stirrer. A calibrated pH electrode is immersed in the solution.[13] The system is purged with nitrogen to remove dissolved CO₂.[13]
- Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.[13]
- Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.[13]
- Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve, which corresponds to the pH at the half-equivalence point.[14][15]

logP Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is the primary measure of a compound's lipophilicity, a key factor in drug absorption and membrane permeability.[\[16\]](#) The shake-flask method is the gold standard for experimental logP determination.[\[17\]](#)

Objective: To determine the ratio of the concentration of the compound in octanol versus an aqueous buffer at equilibrium.

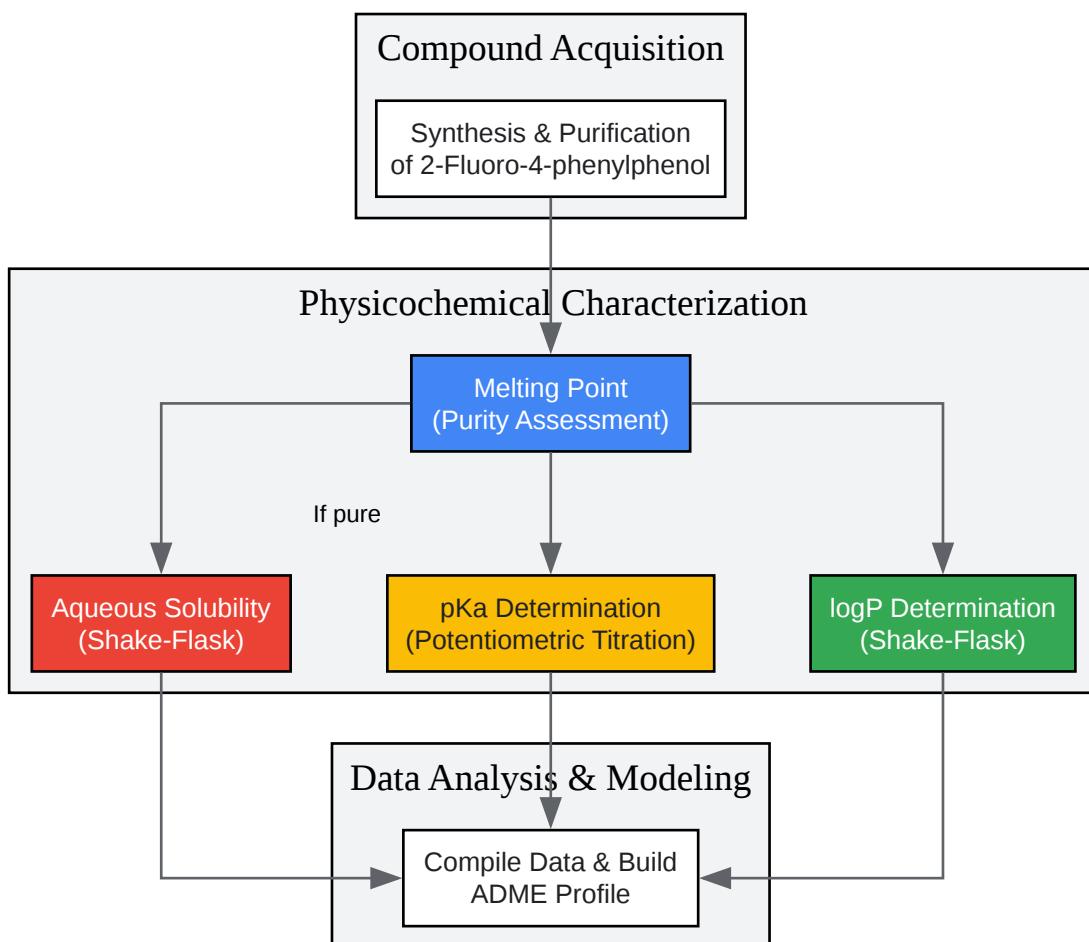
Methodology:

- Phase Preparation: n-Octanol and an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are mutually saturated by mixing them vigorously and allowing them to separate for at least 24 hours.[\[18\]](#)[\[19\]](#)
- Partitioning: A known amount of **2-Fluoro-4-phenylphenol** is dissolved in one of the phases (or added to a mixture of both). The mixture is then shaken or agitated gently for a sufficient time (e.g., 1-24 hours) to ensure equilibrium is reached.[\[18\]](#)[\[20\]](#)
- Phase Separation: The mixture is centrifuged to achieve a clean separation of the octanol and aqueous layers.
- Quantification: The concentration of the compound in each phase is accurately measured using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[\[19\]](#)[\[20\]](#)
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[\[16\]](#)

Aqueous Solubility Determination

Solubility is a critical property that affects a drug's dissolution rate and bioavailability.[\[21\]](#)

Objective: To determine the maximum concentration of the compound that can be dissolved in water at a specific temperature.


Methodology:

- Equilibration: An excess amount of solid **2-Fluoro-4-phenylphenol** is added to a known volume of water or a relevant buffer in a sealed container.[22]
- Shaking/Agitation: The mixture is agitated at a constant temperature for an extended period (typically 24-48 hours) to ensure that equilibrium is reached.[21]
- Sample Separation: After equilibration, the undissolved solid is separated from the solution by centrifugation and/or filtration (using a filter that does not adsorb the compound).[21]
- Analysis: The concentration of the dissolved compound in the clear, saturated solution is determined using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy. [23]
- Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature.[22]

Visualization

Workflow for Physicochemical Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the core physicochemical properties of **2-Fluoro-4-phenylphenol**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for determining key physicochemical properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 2-Fluoro-4-phenylphenol | C12H9FO | CID 13004448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. usbio.net [usbio.net]

- 3. chemimpex.com [chemimpex.com]
- 4. 4-Phenylphenol - Wikipedia [en.wikipedia.org]
- 5. 84376-21-6 Cas No. | 2-Fluoro-4-phenylphenol | Apollo [store.apolloscientific.co.uk]
- 6. 4-Phenylphenol CAS#: 92-69-3 [m.chemicalbook.com]
- 7. 4-Phenylphenol with CAS 92-69-3 - Chemical Supplier Unilong [unilongindustry.com]
- 8. 4-Phenylphenol | 92-69-3 [chemicalbook.com]
- 9. westlab.com [westlab.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pennwest.edu [pennwest.edu]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 15. study.com [study.com]
- 16. acdlabs.com [acdlabs.com]
- 17. encyclopedia.pub [encyclopedia.pub]
- 18. enamine.net [enamine.net]
- 19. agilent.com [agilent.com]
- 20. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. lup.lub.lu.se [lup.lub.lu.se]
- 22. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 23. solubility experimental methods.pptx [slideshare.net]
- To cite this document: BenchChem. [physicochemical properties of 2-Fluoro-4-phenylphenol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1338171#physicochemical-properties-of-2-fluoro-4-phenylphenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com